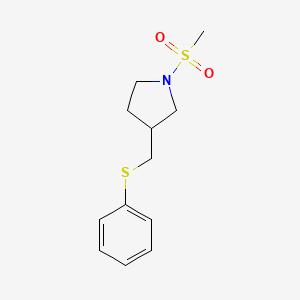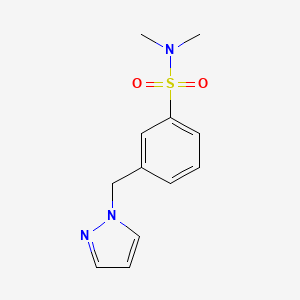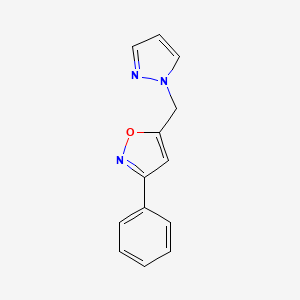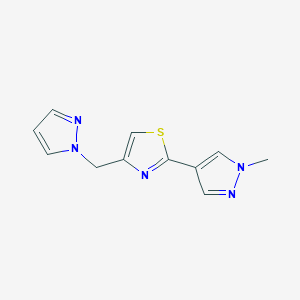
1-Methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine, commonly known as MSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MSP is a pyrrolidine derivative that is known for its unique chemical properties, making it an ideal candidate for use in various scientific studies. In
Wirkmechanismus
The mechanism of action of MSP is not fully understood. However, it is believed that MSP acts by binding to the active site of target enzymes, thereby inhibiting their activity. This leads to a disruption of cellular processes that are essential for the survival and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects:
MSP has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that MSP can induce apoptosis, or programmed cell death, in cancer cells. Additionally, MSP has been shown to inhibit the growth and proliferation of cancer cells by blocking cell cycle progression. In vivo studies have also shown that MSP can reduce tumor growth and improve survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MSP is its potent inhibitory activity against a wide range of enzymes. This makes it an attractive candidate for use in various scientific studies, particularly in the field of drug discovery. Additionally, MSP is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of MSP is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on MSP. One area of interest is the development of MSP-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of MSP and its potential applications in other areas of scientific research, such as enzyme inhibition and protein-protein interactions. Finally, the synthesis of MSP derivatives with improved properties, such as increased potency and reduced toxicity, may lead to the development of more effective drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of MSP involves a complex reaction that requires several steps. The starting materials for the synthesis of MSP are 1-methylsulfonyl-3-iodopropene and phenylsulfanyl acetic acid. The reaction between these two compounds is carried out in the presence of a catalyst, typically palladium, to form MSP. The yield of MSP can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
MSP has a wide range of potential applications in scientific research. One of the most promising areas of application is in the field of drug discovery. MSP has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteases and kinases. This makes MSP an attractive target for the development of novel drugs for the treatment of various diseases, such as cancer and viral infections.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S2/c1-17(14,15)13-8-7-11(9-13)10-16-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUCVHWPCBSWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592060.png)
![6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B7592072.png)

![5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B7592083.png)
![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-methylpyrazole](/img/structure/B7592094.png)







![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)